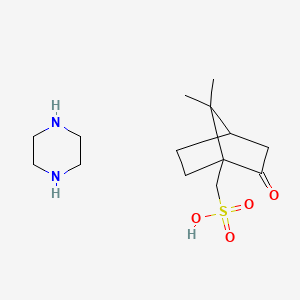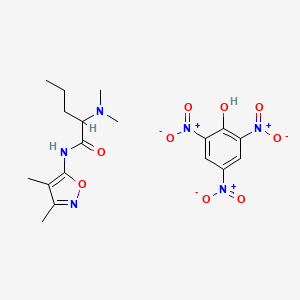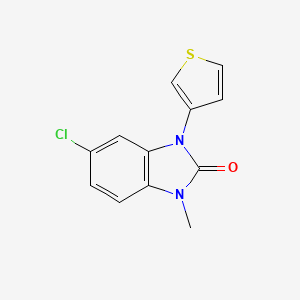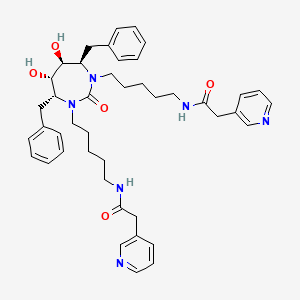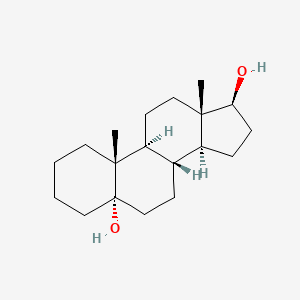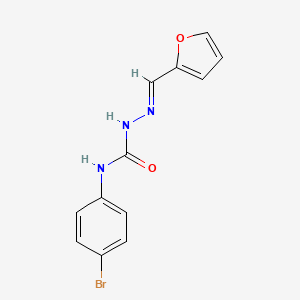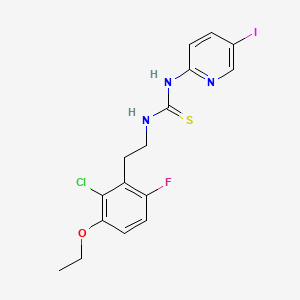
Diallyl dioxide, threo-(R,R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diallyl dioxide, threo-(R,R)- is a stereoisomer of diallyl dioxide, characterized by its specific arrangement of atoms in space. This compound has the molecular formula C6H10O2 and a molecular weight of 114.1424 g/mol . It is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diallyl dioxide, threo-(R,R)- typically involves the reaction of allyl alcohol with an oxidizing agent under controlled conditions. One common method is the epoxidation of allyl alcohol using peracids or other suitable oxidizing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of diallyl dioxide, threo-(R,R)- often involves large-scale epoxidation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Diallyl dioxide, threo-(R,R)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxygenated products.
Reduction: Reduction reactions can convert the epoxide groups to alcohols or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Diallyl dioxide, threo-(R,R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique stereochemistry makes it valuable in studying enzyme-substrate interactions and other biochemical processes.
Medicine: Research into its potential therapeutic applications, such as drug delivery systems and bioactive compounds, is ongoing.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of diallyl dioxide, threo-(R,R)- involves its interaction with various molecular targets. The epoxide groups in the compound can react with nucleophiles, leading to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Diallyl dioxide, erythro-(R,R)-: Another stereoisomer with different spatial arrangement of atoms.
1,25,6-Dianhydro-3,4-dideoxyhexitol: A related compound with similar functional groups but different stereochemistry.
Uniqueness
Diallyl dioxide, threo-(R,R)- is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This makes it particularly valuable in applications where stereochemical precision is crucial, such as in the synthesis of chiral drugs and the study of enzyme mechanisms .
Propiedades
Número CAS |
131722-62-8 |
|---|---|
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
(2R)-2-[2-[(2R)-oxiran-2-yl]ethyl]oxirane |
InChI |
InChI=1S/C6H10O2/c1(5-3-7-5)2-6-4-8-6/h5-6H,1-4H2/t5-,6-/m1/s1 |
Clave InChI |
HTJFSXYVAKSPNF-PHDIDXHHSA-N |
SMILES isomérico |
C1[C@H](O1)CC[C@@H]2CO2 |
SMILES canónico |
C1C(O1)CCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


